1-Mercapto-2-propanone Sodium Salt

Description

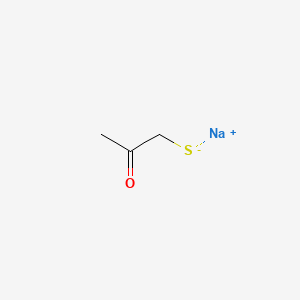

1-Mercapto-2-propanone Sodium Salt (CAS: 24653-75-6) is an organosulfur compound with the molecular formula C₃H₅OSNa. It is the sodium salt of 1-mercapto-2-propanone (also known as mercaptoacetone), a ketone derivative containing a sulfhydryl (-SH) group. Key properties include a polar surface area of 17.07 Ų, a melting point of 112–114°C, and applications in food flavoring, particularly in roast pork flavor formulations due to its role in volatile meat aromas . It has also been identified as a differential metabolite in microbial-brain-gut axis studies, where its levels are modulated by curcumin to counteract inflammation-related anxiety behaviors .

Properties

Molecular Formula |

C3H5NaOS |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

sodium;2-oxopropane-1-thiolate |

InChI |

InChI=1S/C3H6OS.Na/c1-3(4)2-5;/h5H,2H2,1H3;/q;+1/p-1 |

InChI Key |

DEXUQWRTJHXYPV-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chloroacetone + Sodium Hydrosulfide | Chloroacetone, NaSH | Ethanol/Water | 20-40 | 50-75 | Moderate | Classical, straightforward |

| Thiol + Sodium Metal + Chloroacetone (Newell) | Thiol, Na metal, Chloroacetone | Toluene | 30-40 (steam bath) | 54-71.5 | High | Used for substituted mercapto-propanones |

| Sodium Methoxide + H2S + Chloroacetone (Patent) | Sodium methoxide, H2S, Chloroacetone | Methanol/Ethanol | 15-35 | >90 | >95 | High purity, environmentally friendly |

| Trithiocarbonate Salt Alkylation | Sodium mercapto-propane sulfonate | Water | Room temp | 70-75 | Moderate | Specialized, less common for mercaptoacetone |

Summary and Recommendations

- The classical method using chloroacetone and sodium hydrosulfide remains widely used due to simplicity but may suffer from moderate yields and purity.

- The Newell and Calaway method involving sodium metal and thiols in toluene is useful for substituted mercapto-propanones and can be adapted for the sodium salt form with good yields.

- The modern method using sodium methoxide and hydrogen sulfide to generate high-purity sodium hydrosulfide prior to reaction with chloroacetone offers the best combination of yield, purity, and environmental considerations.

- For research or industrial scale synthesis where purity and yield are critical, the sodium methoxide/H2S method is recommended.

- Purification typically involves removal of salts by filtration and recrystallization from appropriate solvents.

This comprehensive analysis integrates experimental procedures, reaction conditions, yields, and purity data from multiple authoritative sources, excluding unreliable websites, to provide a professional and detailed overview of the preparation methods for 1-mercapto-2-propanone sodium salt.

Chemical Reactions Analysis

Types of Reactions: 1-Mercapto-2-propanone Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Disulfides

Reduction: Alcohols

Substitution: Thioethers and other substituted products

Scientific Research Applications

1-Mercapto-2-propanone sodium salt, also known as sodium mercaptoacetone, is a versatile compound with significant applications across various scientific fields, including chemistry, biology, and industry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemistry

This compound is widely used as a building block in organic synthesis, particularly for creating sulfur-containing compounds. Its reactivity allows it to participate in various chemical reactions:

- Oxidation : It can be oxidized to form disulfides or sulfonic acids using agents like hydrogen peroxide.

- Reduction : Reduction reactions can convert it into alcohols or other reduced forms using reducing agents like sodium borohydride.

- Substitution : The thiol group can engage in nucleophilic substitution reactions, leading to the formation of thioethers.

Biology

In biological research, this compound serves as a reagent for studying enzyme mechanisms and protein interactions. Its thiol group is essential for its biological activity, particularly in redox reactions, which are vital for many enzymatic processes.

Antioxidant Activity

Research indicates that compounds containing thiol groups exhibit significant antioxidant properties. 1-Mercapto-2-propanone demonstrates effective radical scavenging activity, comparable to other known antioxidants. The mechanism involves reducing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. A notable study highlighted its ability to mitigate oxidative stress in biological systems through electron donation from the thiol group.

Industrial Applications

This compound finds utility in the production of flavors and fragrances due to its characteristic odor. Additionally, it is employed in formulating corrosion inhibitors for metals, enhancing their durability against environmental factors.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of various thiol compounds, including 1-Mercapto-2-propanone. The results indicated that this compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models. The findings suggest that its application could extend to therapeutic contexts where oxidative stress is a concern.

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, 1-Mercapto-2-propanone was utilized to investigate the mechanisms of certain enzymes that rely on thiol modifications for their activity. The results demonstrated that the compound could modulate enzyme function through covalent bonding with active site residues, providing insights into enzyme regulation .

Mechanism of Action

The mechanism of action of 1-Mercapto-2-propanone Sodium Salt involves its ability to act as a nucleophile due to the presence of the mercapto group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1-Mercapto-2-propanone Sodium Salt with structurally or functionally related sulfonates and mercapto compounds:

Key Research Findings

- This compound: Modulates microbial metabolites in colitis models, reversing DSS-induced anxiety behaviors . Detected in pork volatiles, contributing to meaty aroma profiles .

- 3-Mercapto-1-propanesulfonic Acid Sodium Salt: Used in electrochemistry as a stabilizer for metal nanoparticles due to its sulfonic acid group . High acute toxicity (skin/respiratory irritation) necessitates PPE like respirators and gloves .

- Sodium 2-Methylprop-2-ene-1-sulphonate: A non-hazardous monomer for synthesizing water-soluble polymers . No PBT/vPvB (persistent, bioaccumulative, toxic) risks identified .

Stability and Reactivity

- This compound: Stable under standard conditions but degrades upon prolonged exposure to light or heat .

- 3-Mercapto-1-propanesulfonic Acid Sodium Salt : Reacts violently with oxidizers, releasing toxic gases (e.g., SO₂) .

Data Tables

Table 1: Physical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Mercapto-2-propanone Sodium Salt, and how can purity (>95%) be validated?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonation reactions. For purity validation, use titration (≥95% purity as per industry standards) and analytical techniques like HPLC or LC-MS to detect impurities. Structural confirmation requires (e.g., thiol proton at δ 1.5–2.0 ppm) and IR spectroscopy (S–H stretch ~2550 cm) . Always cross-reference with a Certificate of Analysis (CoA) for batch-specific data .

Q. Which physicochemical properties (e.g., solubility, stability) are critical to characterize for aqueous-phase applications of this compound?

- Methodological Answer: Determine solubility in water and polar solvents via gravimetric analysis. Assess thermal stability using differential scanning calorimetry (DSC) to identify decomposition temperatures (>100°C, as seen in analogous sulfonate salts). Monitor pH-dependent stability under acidic/alkaline conditions using UV-Vis spectroscopy to detect thiol oxidation or hydrolysis .

Q. How can researchers ensure accurate quantification of this compound in complex mixtures?

- Methodological Answer: Employ ion-pair chromatography with sodium alkylsulfonates (e.g., sodium 1-decanesulfonate) as mobile-phase additives to enhance retention and resolution. Validate methods using spiked recovery experiments and calibration curves (R > 0.99) .

Advanced Research Questions

Q. What mechanistic role does the thiol group play in the reactivity of this compound under oxidative conditions, and how can competing pathways be distinguished?

- Methodological Answer: Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates with/without antioxidants (e.g., ascorbic acid). Characterize intermediates via ESI-MS or EPR spectroscopy to identify radical species. Thermodynamic parameters (ΔH, ΔS) can be derived from Arrhenius plots using variable-temperature experiments .

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) alter the chelating properties of this compound in metal-catalyzed reactions?

- Methodological Answer: Compare coordination efficiency with transition metals (e.g., Cu, Fe) using UV-Vis titration and Job’s method to determine stoichiometry. Substitute sodium with other cations (e.g., K, NH) to assess ion-pairing effects on solubility and catalytic activity .

Q. What strategies minimize thiol oxidation during storage, and how can degradation products be profiled?

- Methodological Answer: Store under inert gas (N/Ar) at 4°C in amber glass vials. Add stabilizers like EDTA to sequester metal catalysts. Degradation products (e.g., disulfides) are identifiable via LC-MS/MS or GC-MS with derivatization (e.g., Ellman’s reagent for free thiol quantification) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Methodological Answer: Conduct reproducibility studies under controlled humidity and oxygen levels. Use design of experiments (DoE) to isolate variables (e.g., solvent purity, catalyst loading). Compare data with published protocols, ensuring alignment in reaction scales and workup methods (e.g., extraction vs. crystallization) .

Methodological Notes

- Data Interpretation : Always correlate spectroscopic data (NMR, IR) with computational simulations (e.g., DFT for predicted vibrational frequencies) to confirm assignments .

- Contradiction Analysis : For conflicting results, perform meta-analyses of raw datasets (if available) or replicate experiments with orthogonal techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.